3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione is a complex organic compound that features a thiolane ring, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring, the introduction of the piperidine moiety, and the attachment of the pyridine group. Common synthetic routes may involve:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Piperidine Moiety: Piperidine derivatives can be synthesized through nucleophilic substitution reactions.
Attachment of the Pyridine Group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine moiety can be reduced to form piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Pyrazinamide Derivatives: Used as anti-tubercular agents.
Piperidine Derivatives: Commonly used in medicinal chemistry for their biological activity.
Uniqueness
3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring, piperidine moiety, and pyridine group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H25N3O2S |
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Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-[1-[(1,1-dioxothiolan-3-yl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C16H25N3O2S/c1-18(16-4-2-3-8-17-16)15-5-9-19(10-6-15)12-14-7-11-22(20,21)13-14/h2-4,8,14-15H,5-7,9-13H2,1H3 |
InChI Key |
GWTPMKMKVFUJAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2CCS(=O)(=O)C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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